Sodium formononetin-3(acute)-sulfonate
CAS No.: 949021-68-5
Cat. No.: VC0007601
Molecular Formula: C₁₆H₁₁NaO₇S
Molecular Weight: 370.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949021-68-5 |
|---|---|
| Molecular Formula | C₁₆H₁₁NaO₇S |
| Molecular Weight | 370.31 |
| IUPAC Name | sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
| Standard InChI Key | MEFDNOYSDRFHOA-UHFFFAOYSA-M |
| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Properties and Synthesis
Chemical Structure and Properties
Sodium formononetin-3'-sulphonate maintains the core isoflavone structure of formononetin with a sulphonate group strategically attached at the 3' position of the B ring. The addition of this sulphonate group significantly alters the compound's water solubility while maintaining its biological activity. This modification transforms the relatively hydrophobic parent compound into a water-soluble derivative that offers improved pharmacokinetic properties.
The chemical synthesis of sodium formononetin-3'-sulphonate involves a specific sulphonation reaction. The preparation process includes adding the parent compound formononetin into an appropriate solvent along with a sulphonating agent to produce the desired chemical reaction. Following the reaction, the mixture containing the sulphonated product and unreacted materials undergoes purification using conventional separation methods to obtain the pure sodium formononetin-3'-sulphonate .
Spectroscopic Characterization
The patent literature provides valuable spectroscopic data for identification and characterization of sodium formononetin-3'-sulphonate. The compound has been characterized using various spectroscopic techniques including infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) . These spectroscopic profiles provide essential fingerprints for compound identification and quality control during synthesis and formulation.
Pharmacological Effects
Cardioprotective Effects
Sodium formononetin-3'-sulphonate has demonstrated significant cardioprotective effects in experimental models of myocardial infarction. In a study with rat models of acute myocardial infarction, treatment with Sul-F produced several beneficial effects on cardiac function and biochemical markers of cardiac injury .
The administration of sodium formononetin-3'-sulphonate significantly prevented the elevation of ST-segment level, a critical electrocardiographic indicator of myocardial injury. The compound also demonstrated ability to decrease the serum levels of important cardiac injury markers including creatine kinase-MB, lactate dehydrogenase, alanine aminotransferase, and cardiac troponin T. These biomarkers are typically elevated following myocardial damage, and their reduction suggests a protective effect against cardiac injury .
Furthermore, histopathological analysis revealed that sodium formononetin-3'-sulphonate reduced myocardium necrosis scores in treated animals, providing direct evidence of tissue protection. This multi-faceted cardioprotective profile suggests that Sul-F may have potential applications in the management of acute myocardial infarction and related cardiovascular conditions .
Mechanisms of Cardioprotection
The cardioprotective effects of sodium formononetin-3'-sulphonate appear to be mediated through several complementary mechanisms. Research has elucidated multiple pathways through which this compound exerts its protective effects on cardiac tissue.
One key mechanism involves modulation of apoptosis in cardiac cells. Sodium formononetin-3'-sulphonate treatment is associated with a reduction in cardiocyte apoptosis, which correlates with altered expression of apoptosis-regulating proteins. Specifically, Sul-F treatment upregulates the expression of Bcl-2, an anti-apoptotic protein, while downregulating the expression of Bax, a pro-apoptotic protein. This shift in the Bcl-2/Bax ratio favors cell survival and reduces cardiac cell death following ischemic injury .
Additionally, sodium formononetin-3'-sulphonate exerts significant effects on cardiac energy metabolism. Studies have shown that the compound significantly increases cardiac mitochondrial ATP content and improves ATP synthase activity. This enhancement of energy production is crucial for maintaining cardiac function during and after ischemic events .
Antioxidant effects represent another important mechanism underlying the cardioprotective properties of sodium formononetin-3'-sulphonate. The compound has been shown to decrease thiobarbituric acid-reactive substances content, indicating reduced lipid peroxidation. It also attenuates the decrease in superoxide dismutase and glutathione peroxidase activities typically observed following cardiac injury. These effects suggest that Sul-F enhances endogenous antioxidant defense systems and reduces oxidative stress-induced damage in cardiac tissue .
Future Research Directions
Clinical Translation
Future research on sodium formononetin-3'-sulphonate should focus on translating the promising preclinical findings into clinical applications. This will require additional studies to optimize dosing regimens, formulation strategies, and delivery methods. Clinical trials will be needed to establish efficacy and safety in human subjects, initially in healthy volunteers and subsequently in patients with relevant conditions such as acute coronary syndromes or metabolic disorders.
Expanded Therapeutic Applications
The multiple mechanisms of action identified for sodium formononetin-3'-sulphonate suggest potential efficacy in conditions beyond those already studied. Future research might explore applications in other conditions characterized by oxidative stress, mitochondrial dysfunction, or dysregulated apoptosis. Additionally, the potential metabolic effects of Sul-F warrant further investigation in models of metabolic syndrome, non-alcoholic fatty liver disease, and related conditions.
Structural Optimization
Medicinal chemistry efforts might focus on further optimization of the sodium formononetin-3'-sulphonate structure to enhance specific activities or improve pharmacokinetic properties. Structure-activity relationship studies could guide the development of next-generation derivatives with enhanced efficacy or improved safety profiles. This approach may lead to a family of related compounds with diverse therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume